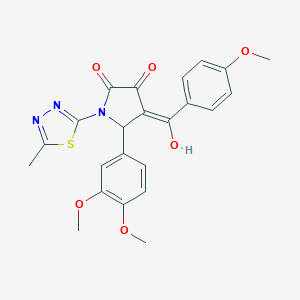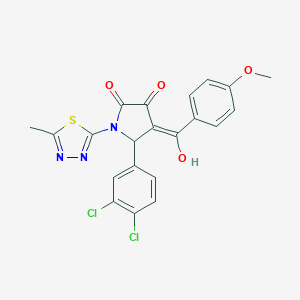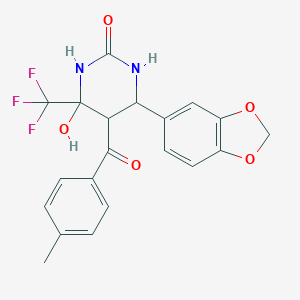![molecular formula C10H15N3O5S B257730 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate CAS No. 6145-45-5](/img/structure/B257730.png)
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a novel chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is a member of the class of prodrugs that are designed to release active compounds upon activation in vivo.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is not fully understood. However, it is believed to act by inhibiting the activity of key enzymes involved in various biological processes, including DNA synthesis and protein synthesis.
Biochemical and physiological effects:
Several studies have shown that 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate exhibits significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the degradation of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, its use in lab experiments is limited by its relatively complex synthesis method and the lack of a clear understanding of its mechanism of action.
Future Directions
There are several future directions for research on 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate. One area of focus is the development of new synthetic methods that are more efficient and scalable. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more effective therapies. In addition, further studies are needed to evaluate the compound's potential as a building block for the synthesis of novel materials.
Synthesis Methods
The synthesis of 2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate involves a multistep process that starts with the reaction of ethyl acrylate with 2-ethoxyethanol in the presence of a base catalyst to form the corresponding ester. This ester is then reacted with thiosemicarbazide to yield the intermediate thiosemicarbazone, which is subsequently cyclized with triethylorthoformate to form the triazinone ring. The final step involves the reaction of the triazinone with ethyl chloroformate to form the prodrug.
Scientific Research Applications
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In biochemistry, it has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In materials science, it has been used as a building block for the synthesis of novel polymeric materials.
properties
CAS RN |
6145-45-5 |
|---|---|
Product Name |
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
Molecular Formula |
C10H15N3O5S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C10H15N3O5S/c1-2-17-4-5-18-7(14)3-6-19-9-8(15)11-10(16)13-12-9/h2-6H2,1H3,(H2,11,13,15,16) |
InChI Key |
UDWPTBDOXGYQSQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)CCSC1=NNC(=O)NC1=O |
Canonical SMILES |
CCOCCOC(=O)CCSC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)




![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)

![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)


![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)
